N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic chemical naming conventions, designated as this compound. The systematic identification encompasses several key structural components that define the molecular architecture. The base structure contains a cyclopropanamine moiety, representing a three-membered saturated carbon ring directly attached to a primary amine nitrogen atom. The phenoxy portion consists of a benzene ring substituted with iodine at the ortho position relative to the oxygen bridge, creating the 2-iodophenoxy functional group. The ethyl linker provides a two-carbon chain connecting the phenoxy oxygen to the amine nitrogen, establishing the complete structural framework.
Chemical identification databases recognize this compound under multiple systematic names and registry numbers. The Chemical Abstracts Service registry number 86408-33-5 provides unambiguous identification within chemical literature. Alternative nomenclature includes the designation as cyclopropanamine, N-[2-(2-iodophenoxy)ethyl]-, hydrochloride, which emphasizes the cyclopropylamine core structure with the substituted phenoxyethyl side chain. The compound also carries the research designation LY 121768, indicating its development within pharmaceutical research programs.
The International Chemical Identifier string provides a standardized representation of the molecular structure: InChI=1S/C11H14INO.ClH/c12-10-3-1-2-4-11(10)14-8-7-13-9-5-6-9;/h1-4,9,13H,5-8H2;1H. This identifier captures the complete connectivity and atomic arrangement, facilitating accurate structural communication across chemical databases and research platforms. The simplified molecular-input line-entry system representation further confirms the structural arrangement: C1CC1NCCOC2=CC=CC=C2I.Cl.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits complex three-dimensional characteristics resulting from the interaction of multiple structural features. The cyclopropane ring system imposes significant conformational constraints due to its highly strained geometry, with carbon-carbon-carbon bond angles of approximately 60 degrees, substantially smaller than the tetrahedral angle of 109.5 degrees found in unstrained alkyl systems. This ring strain influences the overall molecular conformation and affects the spatial arrangement of the amine functionality.
The phenoxyethyl chain demonstrates considerable conformational flexibility, allowing rotation around multiple single bonds. The carbon-oxygen-carbon angle at the phenoxy linkage typically measures approximately 117 degrees, consistent with oxygen's tetrahedral hybridization. The ethylene bridge connecting the phenoxy group to the amine nitrogen can adopt various conformations, with gauche and anti arrangements being energetically accessible. The presence of the ortho-iodine substituent on the aromatic ring introduces steric bulk that may influence the preferred conformations of the phenoxyethyl chain.
Conformational analysis reveals that the compound can exist in multiple low-energy conformations due to rotation around the carbon-nitrogen bond connecting the ethyl chain to the cyclopropylamine moiety. The amine nitrogen exhibits pyramidal geometry with the lone pair occupying one of the tetrahedral positions. In the hydrochloride salt form, protonation of the amine nitrogen creates a tetrahedral ammonium center, which may stabilize certain conformations through electrostatic interactions with the chloride counterion.
The iodine atom's large van der Waals radius significantly influences the molecular shape and potential intermolecular interactions. The carbon-iodine bond length measures approximately 2.1 angstroms, substantially longer than typical carbon-halogen bonds with smaller halogens. This extended bond length, combined with iodine's high polarizability, creates a region of negative electrostatic potential that can participate in halogen bonding interactions with electron-rich sites on neighboring molecules.
Crystallographic Characterization and X-ray Diffraction Studies
While specific crystallographic data for this compound was not directly available in the search results, analysis of related cyclopropylamine derivatives provides insights into expected crystalline behavior. The hydrochloride salt formation typically enhances crystallinity through ionic interactions between the protonated amine and chloride anion, creating organized crystal lattices with defined packing arrangements.
Crystallographic studies of analogous compounds reveal characteristic packing motifs common to phenoxyethylamine hydrochloride salts. The presence of both hydrogen bond donors (the ammonium proton) and acceptors (the chloride anion and phenoxy oxygen) facilitates the formation of extended hydrogen bonding networks within the crystal structure. These networks often manifest as chains or sheets of molecules connected through directional hydrogen bonds, contributing to crystal stability and defining the unit cell dimensions.
The iodine substituent plays a crucial role in crystal packing through halogen bonding interactions. Iodine atoms can function as both halogen bond donors, through the sigma-hole region along the carbon-iodine bond extension, and as halogen bond acceptors through the equatorial electron-rich regions. These interactions complement traditional hydrogen bonding and van der Waals forces in determining the final crystal structure. The large size of the iodine atom also influences the overall packing efficiency and may create specific cavities or channels within the crystal lattice.
Temperature-dependent crystallographic studies of similar compounds demonstrate the dynamic nature of crystal structures, with thermal motion affecting bond lengths and angles. The cyclopropane ring system typically exhibits relatively rigid behavior due to its constrained geometry, while the phenoxyethyl chain may show increased thermal motion, particularly around the flexible ethylene linker. These dynamic effects become particularly important when considering structure-activity relationships and molecular recognition processes.
Comparative Structural Analysis with Analogous Cyclopropylamine Derivatives
Comparative analysis with structurally related cyclopropylamine derivatives reveals important structure-property relationships within this chemical class. The compound N-[2-(2-chlorophenoxy)ethyl]cyclopropylamine hydrochloride serves as a direct analog, differing only in the halogen substituent. This chloro analog exhibits a molecular weight of 248.15 grams per mole, significantly lower than the iodo derivative due to the mass difference between chlorine and iodine. The carbon-chlorine bond length of approximately 1.75 angstroms is substantially shorter than the corresponding carbon-iodine bond, affecting the overall molecular dimensions and electronic properties.
The series of iodophenyl cyclopropylamine derivatives demonstrates the impact of substitution pattern on structural characteristics. The compound 1-(3-iodophenyl)cyclopropanamine represents a constitutional isomer where the iodine occupies the meta position rather than the ortho position, and the phenyl ring is directly attached to the cyclopropane carbon rather than connected through an ether linkage. This structural variation results in a molecular formula of C9H10IN and a molecular weight of 259.09 grams per mole. The direct carbon-carbon bond between the aromatic ring and cyclopropane creates a more rigid structural framework compared to the flexible ether linkage in the target compound.
Similarly, 1-(4-iodophenyl)cyclopropanamine illustrates the effect of para-substitution versus ortho-substitution. The para-isomer maintains the same molecular formula and weight as the meta-isomer but exhibits different electronic distribution and potential intermolecular interactions due to the altered substitution pattern. The para-position places the iodine atom furthest from the cyclopropylamine functionality, potentially reducing intramolecular interactions and altering the overall molecular conformation.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| N-[2-(2-iodophenoxy)ethyl]cyclopropanamine HCl | C11H15ClINO | 339.60 | Ortho-iodo, ether linkage, ethyl spacer |
| N-[2-(2-chlorophenoxy)ethyl]cyclopropylamine HCl | C11H15Cl2NO | 248.15 | Ortho-chloro, ether linkage, ethyl spacer |
| 1-(3-iodophenyl)cyclopropanamine | C9H10IN | 259.09 | Meta-iodo, direct carbon-carbon bond |
| 1-(4-iodophenyl)cyclopropanamine | C9H10IN | 259.09 | Para-iodo, direct carbon-carbon bond |
The structural comparison reveals several important trends. The introduction of the phenoxyethyl linker significantly increases molecular flexibility compared to direct aromatic-cyclopropane connections. This flexibility may influence biological activity by allowing the molecule to adopt conformations suitable for binding to diverse molecular targets. The ether oxygen provides an additional hydrogen bond acceptor site, potentially enhancing interaction with biological macromolecules.
The halogen substitution pattern profoundly affects electronic properties. Ortho-substitution creates potential for intramolecular interactions between the halogen and the phenoxy oxygen or ethylene chain, while meta- and para-substitutions primarily influence electronic distribution through resonance and inductive effects. The larger atomic radius and higher polarizability of iodine compared to chlorine create enhanced halogen bonding potential, which may translate to improved binding affinity in biological systems.
Conformational analysis of the derivative series demonstrates that compounds with direct aromatic-cyclopropane bonds exhibit more restricted conformational freedom due to the planar aromatic system constraining the cyclopropane orientation. In contrast, the flexible phenoxyethyl linker allows the aromatic ring to adopt various orientations relative to the cyclopropylamine moiety, potentially enabling better complementarity with binding sites of different geometries.
Properties
IUPAC Name |
N-[2-(2-iodophenoxy)ethyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO.ClH/c12-10-3-1-2-4-11(10)14-8-7-13-9-5-6-9;/h1-4,9,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBWQZSHSMFQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCOC2=CC=CC=C2I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201006813 | |
| Record name | N-[2-(2-Iodophenoxy)ethyl]cyclopropanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201006813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86408-33-5 | |
| Record name | N-(2-(2-iodophenoxy)ethyl)cyclopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(2-Iodophenoxy)ethyl]cyclopropanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201006813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with Dihaloethanes
2-Iodophenol reacts with 1,2-dibromoethane under basic conditions to form 1-bromo-2-(2-iodophenoxy)ethane. This method typically employs potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C for 12–24 hours.
Example Procedure :
2-Iodophenol (10 mmol), 1,2-dibromoethane (12 mmol), and K₂CO₃ (20 mmol) are refluxed in DMF for 18 hours. The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate = 4:1). Yield: 68%.
Mitsunobu Reaction for Ether Synthesis
The Mitsunobu reaction enables ether formation using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method is advantageous for sterically hindered phenols but requires anhydrous conditions.
Optimized Conditions :
2-Iodophenol (1 equiv), 2-bromoethanol (1.2 equiv), DEAD (1.5 equiv), PPh₃ (1.5 equiv) in tetrahydrofuran (THF), 0°C to room temperature, 6 hours. Yield: 72%.
Amine Alkylation: Cyclopropanamine Coupling
Direct Alkylation of Cyclopropanamine
The bromo intermediate from Section 2.1 reacts with cyclopropanamine in the presence of a base. Excess amine (2–3 equiv) minimizes polyalkylation.
Procedure :
1-Bromo-2-(2-iodophenoxy)ethane (5 mmol) and cyclopropanamine (15 mmol) are stirred in acetonitrile at 50°C for 24 hours. The product is extracted with dichloromethane, washed with brine, and concentrated. Yield: 54%.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in ethanol or diethyl ether. Excess HCl (1.1–1.5 equiv) ensures complete protonation.
Typical Protocol :
N-[2-(2-Iodophenoxy)ethyl]cyclopropanamine (1 equiv) is dissolved in anhydrous ether. HCl gas is bubbled through the solution for 30 minutes. The precipitate is filtered and dried under vacuum. Purity: >98% (by HPLC).
Alternative Routes and Catalytic Methods
Palladium-Catalyzed Coupling
A patent disclosure describes a palladium-catalyzed coupling between 2-iodophenol and a vinylcyclopropanamine derivative. This one-pot method uses Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and cesium carbonate (Cs₂CO₃) in toluene at 110°C. Yield: 61%.
Reductive Amination
A ketone intermediate (2-(2-iodophenoxy)ethyl cyclopropanone) undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. Yield: 44%.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Br-C₂H₄-OAr + amine | K₂CO₃, DMF, 80°C | 54–68% | Simple, scalable | Polyalkylation risk |
| Mitsunobu Reaction | DEAD/PPh₃-mediated ether | THF, 0°C→RT | 72% | High regioselectivity | Costly reagents |
| Palladium Catalysis | Pd(OAc)₂, Xantphos | Toluene, 110°C | 61% | One-pot synthesis | Sensitive to oxygen |
| Reductive Amination | NaBH₃CN, MeOH | RT, 24h | 44% | Avoids alkylation pitfalls | Low yield |
Purification and Characterization
-
Column Chromatography : Silica gel with hexane/ethyl acetate gradients (20:1 to 2:1) removes unreacted starting materials.
-
Recrystallization : Ethanol/water mixtures (3:1) yield high-purity hydrochloride salt.
-
Spectroscopic Data :
Challenges and Optimization Strategies
Chemical Reactions Analysis
N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
-
Pharmacological Studies
- The compound has been investigated for its potential role as a monoamine oxidase inhibitor, which is significant in treating mood disorders and neurodegenerative diseases .
- Research indicates that it may interact with neurotransmitter systems, offering insights into its utility for psychiatric conditions.
- Antitumor Activity
- Enzyme Inhibition
-
Antimicrobial Properties
- There is emerging evidence that suggests the compound possesses antimicrobial activity against several bacterial strains, making it a candidate for further research in infectious disease treatment.
Case Study 1: Antitumor Efficacy
A study conducted on MCF7 breast cancer cells demonstrated a dose-dependent reduction in cell viability when treated with this compound. The IC50 value was found to be approximately 5 µM after 48 hours of exposure, indicating significant antitumor potential.
| Cell Line | IC50 Value (µM) | Treatment Duration |
|---|---|---|
| MCF7 | 5 | 48 hours |
Case Study 2: Enzyme Inhibition
In a study focused on enzyme inhibition, the compound was tested against lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. Results indicated effective inhibition at low concentrations, suggesting its role as a therapeutic agent in cancer treatment.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Mechanism of Action
The mechanism of action of N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related cyclopropanamine derivatives and halogenated ethylamine analogs, focusing on molecular features, physicochemical properties, and inferred pharmacological relevance.
Table 1: Structural and Physicochemical Comparison
Key Insights
Halogen Effects :
- Iodine : The target compound’s iodine atom increases molecular weight and lipophilicity (logP), which may enhance membrane permeability and target binding via van der Waals interactions. This contrasts with smaller halogens like fluorine, which prioritize electronic effects (e.g., dipole interactions) .
- Bromine (H-89) : Bromine in H-89 offers moderate lipophilicity and steric bulk, balancing target affinity and metabolic stability .
Structural Backbone: The cyclopropanamine moiety is common across analogs, imparting conformational rigidity that may optimize receptor binding. Phenoxyethyl vs.
Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution of a chloroethyl intermediate with 2-iodophenol, followed by cyclopropane ring formation and HCl salt preparation. This contrasts with ’s benzyl derivative, which uses catalytic hydrogenation .
Pharmacological Potential: While direct activity data is absent, the structural similarity to H-89 (a kinase inhibitor) suggests the target compound could interact with ATP-binding pockets in kinases. The iodine atom may target hydrophobic regions more effectively than smaller halogens . Fluorinated analogs (e.g., –13) may prioritize CNS applications due to their ability to cross the blood-brain barrier .
Biological Activity
N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C11H15ClINO
- Molecular Weight : 339.6 g/mol
- CAS Number : 86408-33-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate enzyme activity and cellular signaling pathways, which can lead to various biological effects, including:
- Inhibition of Enzyme Activity : The compound may inhibit specific kinases or other enzymes involved in cellular processes.
- Alteration of Cellular Signaling : By binding to receptors or enzymes, it can modify downstream signaling pathways that are crucial for cell proliferation and survival .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : It may interfere with the cell cycle progression, leading to halted proliferation.
- Induction of Apoptosis : By activating pro-apoptotic pathways, the compound can promote programmed cell death in malignant cells .
Research Findings
Several studies have explored the biological activity of this compound. Below are some notable findings:
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial potential.
- Case Study on Cancer Cell Lines :
Q & A
Q. What computational tools are recommended for predicting off-target interactions?
- Platforms :
- SwissTargetPrediction : Prioritize targets based on structural similarity to known ligands .
- Molecular Docking (AutoDock Vina) : Screen against panels of GPCRs, kinases, and ion channels .
- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
